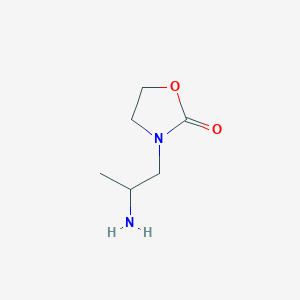

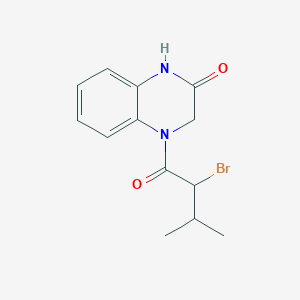

![molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacétyl)-4-pipéridyl]éthanone CAS No. 1159982-56-5](/img/structure/B1519657.png)

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacétyl)-4-pipéridyl]éthanone

Vue d'ensemble

Description

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is a useful research compound. Its molecular formula is C9H9F6NO2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de sondes photoréactives

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacétyl)-4-pipéridyl]éthanone: est utilisé comme réactif dans la synthèse de sondes photoréactives. Ces sondes sont conçues pour différencier les sites de liaison des antagonistes non compétitifs du récepteur GABA . La capacité à distinguer entre différents sites de liaison permet une meilleure compréhension de la fonction des récepteurs et le développement de thérapies ciblées.

Création de glycoconjugués photoactifs

Le composé sert de précurseur pour la création d'α-mannosides et de peptides mannosyles photoactifs . Ces glycoconjugués sont précieux pour étudier les interactions glucides-protéines, qui jouent un rôle crucial dans les processus biologiques et la pathogenèse des maladies.

Inactivation des enzymes du cytochrome P450

Les chercheurs utilisent This compound pour produire des inhibiteurs du cytochrome P450 2B6 humain . Cette application est importante dans le domaine du métabolisme des médicaments, car elle aide à comprendre les interactions médicamenteuses et le processus de détoxification.

Développement d'antibiotiques marqués par photoaffinité

Ce composé est également impliqué dans la synthèse d'analogues de l'acide fusidique marqués par photoaffinité . Ces analogues peuvent être utilisés pour étudier l'interaction entre les antibiotiques et leurs protéines cibles, contribuant ainsi à la conception de nouveaux agents antibactériens.

Synthèse d'hydroxyamides anticonvulsivants

La synthèse d'hydroxyamides aux propriétés anticonvulsivantes est une autre application de This compound . Les anticonvulsivants sont essentiels dans le traitement de l'épilepsie et d'autres troubles convulsifs.

Agents antiprolifératifs

Enfin, le composé est utilisé pour synthétiser des dérivés ET-18-OCH3 aux propriétés antiprolifératives . Ces agents sont étudiés pour leur potentiel à inhiber la croissance des cellules cancéreuses, contribuant ainsi à la recherche sur le cancer et au développement de thérapies.

Mécanisme D'action

. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .

The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .

Analyse Biochimique

Biochemical Properties

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research .

Metabolic Pathways

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCHOXRTOOPBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669822 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-56-5 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

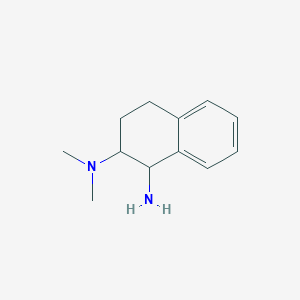

![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)

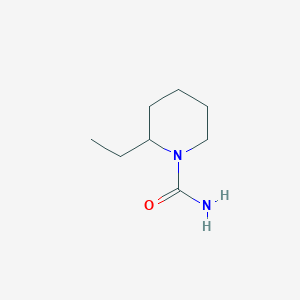

![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)

![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)

![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)

![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)